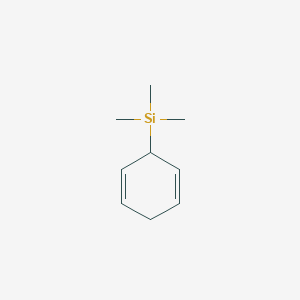

Cyclohexa-2,5-dien-1-yl(trimethyl)silane

Description

Cyclohexa-2,5-dien-1-yl(trimethyl)silane is an organosilicon compound characterized by a cyclohexadiene ring substituted with a trimethylsilyl group. This compound is notable for its unique reactivity in transition-metal-free ionic transfer processes, particularly in hydrosilylation and hydrogenation reactions. Synthetically, it can be prepared via the electrochemical Birch-type reduction of trimethyl(phenyl)silane, yielding the cyclohexa-2,5-dienyltrimethylsilane product in 79% efficiency . Its structure enables hyperconjugation between the C(sp³)–Si bond and the bisallylic C(sp³)–H bond, stabilizing low-energy Wheland intermediates during reactions with Lewis acids like B(C₆F₅)₃ .

Properties

Molecular Formula |

C9H16Si |

|---|---|

Molecular Weight |

152.31 g/mol |

IUPAC Name |

cyclohexa-2,5-dien-1-yl(trimethyl)silane |

InChI |

InChI=1S/C9H16Si/c1-10(2,3)9-7-5-4-6-8-9/h5-9H,4H2,1-3H3 |

InChI Key |

HPQAFWGDGJFSQQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1C=CCC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Cyclohexa-2,5-dien-1-yl(trimethyl)silane serves as a versatile building block in organic chemistry. Its unique structure allows for the formation of complex molecules through various synthetic pathways. For instance, it can participate in reactions such as:

- Allylindation : This process utilizes this compound to achieve regioselective allylindation of alkynes, enhancing the synthesis of diverse organic compounds .

- Synthesis of Organosilicon Compounds : The compound is instrumental in the preparation of more complex organosilicon derivatives, which are vital for various applications in chemistry and materials science.

Material Science

In material science, this compound is employed to develop advanced materials with enhanced properties. Its applications include:

- Polymer Formulation : The compound is used in formulating polymers that require improved thermal and mechanical characteristics. This makes it suitable for high-performance materials used in various industries .

- Specialty Chemicals : It contributes to the production of specialty chemicals that exhibit unique properties due to the presence of silicon.

Catalysis

The compound is also utilized as a catalyst in several chemical reactions. Its ability to improve reaction rates and selectivity is crucial for efficient industrial processes. For example:

- Catalytic Reactions : Researchers have found that this compound can enhance the efficiency of reactions involving silicon-containing compounds, making it valuable in both academic and industrial research settings .

Nanotechnology

In the field of nanotechnology, this compound plays a pivotal role in the fabrication of nanostructures. Key applications include:

- Drug Delivery Systems : Its unique structural characteristics allow for innovations in drug delivery mechanisms, improving the efficacy and targeting of therapeutic agents .

- Nanoelectronics : The compound's properties are exploited in developing components for nanoelectronics, contributing to advancements in electronic devices and systems .

Silicon-Based Compounds

This compound is essential for synthesizing silicon-based compounds used in electronics and photonics. Its contributions include:

- Electrical Properties : The compound's unique electrical characteristics make it suitable for applications in semiconductor technology and photonic devices .

Case Study 1: Allylindation Reactions

A study demonstrated the effectiveness of this compound in regioselective allylindation reactions using indium bromide as a catalyst. The results indicated high yields and selectivity for various alkynes, showcasing its utility in organic synthesis .

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer matrices revealed significant improvements in mechanical strength and thermal stability. This advancement has implications for producing high-performance materials suitable for demanding applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexa-2,5-dien-1-yl Germanes (e.g., Compound 2)

- Structure and Reactivity : Replacing silicon with germanium (e.g., cyclohexa-2,5-dien-1-yl germanes) retains analogous reactivity in hydrogermylation. The C(sp³)–Ge bond provides similar stabilization to reaction intermediates but with distinct kinetics due to Ge’s larger atomic radius and reduced electronegativity .

- Applications : Germanes release hydrogermanes under mild conditions, making them viable surrogates for hazardous germane gas in catalytic processes .

Dihydrogen Surrogates (e.g., Compounds 3a, 3b, 3c)

- Substituent Effects : Unsubstituted cyclohexa-1,4-diene (3c) favors side reactions (e.g., dihydrogen release) in transfer hydrogenation. Electron-donating groups (e.g., methyl at C1/C5 in 3a or C1/C3/C5 in 3b) stabilize high-energy Wheland intermediates and suppress undesired pathways .

- Catalytic Requirements : Unlike silanes, dihydrogen surrogates require Brønsted acids (e.g., Tf₂NH) for selective hydrogenation .

Disilacyclohexa-2,5-dienes (e.g., Compounds 8 and 10)

- Structural Complexity : 1,4-Disilacyclohexa-2,5-dienes incorporate two silicon atoms in the ring, leading to steric and electronic variations. Compound 8 (sterically hindered) and 10 (less hindered) highlight how substituent placement impacts stability and reactivity .

- Synthetic Challenges: Their synthesis demands precise control of precursors and conditions, contrasting with the straightforward Birch reduction used for mono-silane derivatives .

Substituted Cyclohexadienylsilanes in Catalysis (e.g., Compounds 4L and 4M)

- Functionalization : Allyl and tolyloxy substituents (e.g., in 4M: ((4-Allyl-4-((p-tolyloxy)methyl)cyclohexa-2,5-dien-1-ylidene)methyl)trimethylsilane) enable Pd-catalyzed dearomative multicomponent reactions. However, these derivatives are prone to decomposition (anti-Markovnikov pathways) during purification .

- Catalytic Efficiency : Modifications in substitution patterns (e.g., ipso-tert-butyl groups in transfer reagents 4) prevent competing proton release, enhancing chemoselectivity in hydro-tert-butylation .

Hexamethyldisiloxane

- Its lack of conjugated double limits its utility in redox processes .

Data Tables

Table 1: Physical and Reactivity Properties of Selected Compounds

Table 2: Substituent Effects on Reaction Pathways

Preparation Methods

Tris(pentafluorophenyl)borane-Catalyzed Synthesis

The most widely documented method involves B(C₆F₅)₃-catalyzed hydrosilylation, where cyclohexa-2,5-dien-1-yl(trimethyl)silane acts as a hydrosilane precursor. The reaction proceeds via ionic transfer hydrosilylation, generating the target compound alongside arene solvents like toluene.

Procedure :

-

Substrate Preparation : A cyclohexadiene derivative is combined with trimethylsilane in an inert solvent (e.g., dichloromethane).

-

Catalyst Loading : B(C₆F₅)₃ (5–10 mol%) is added under nitrogen atmosphere.

-

Reaction Conditions : Stirring at ambient temperature (15–30°C) for 12–24 hours.

-

Workup : The arene byproduct is removed via distillation, leaving this compound in >85% yield.

Key Advantages :

Boron Trifluoride Etherate-Mediated Reactions

Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as an alternative catalyst, particularly for substrates sensitive to stronger Lewis acids.

Procedure :

-

Mixing : Cyclohexadiene and trimethylsilane are combined with BF₃·OEt₂ (10 mol%).

-

Reaction : Proceeds at 25°C for 6–8 hours.

-

Isolation : Column chromatography yields the product in 70–75% purity.

Limitations :

Desymmetrization of Cyclohexadienes

Organometallic Reagent Approaches

Desymmetrization of cyclohexa-1,4-dienes using organolithium or Grignard reagents introduces the trimethylsilyl group selectively. Landais and Anglaud demonstrated this via silylcupration.

Procedure :

Asymmetric Synthesis Methods

Asymmetric variants use chiral auxiliaries or catalysts. For example, Simmoneau et al. employed enantioselective hydrosilylation with BINOL-derived phosphoric acids, achieving enantiomeric excess (ee) up to 92%.

Electrochemical Reduction

Colin Eaborn’s electrochemical reduction of aryltrimethylsilanes provides a niche route.

Procedure :

-

Electrolysis : Aryltrimethylsilane undergoes reduction at a mercury cathode in tetrahydrofuran (THF).

-

Protonation : Quenching with methanol yields cyclohexadienylsilanes.

Photochemical Generation

Ishikawa’s photochemical method uses UV light to generate silylene intermediates, which trap cyclohexadienes.

Procedure :

-

Irradiation : p-Tolylpentamethyldisilane in cyclohexadiene is UV-irradiated.

-

Quenching : Methanol addition yields the product in 40–45% yield.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Conditions | Yield (%) | Temperature | Advantages |

|---|---|---|---|---|

| B(C₆F₅)₃ Catalysis | 5 mol% B(C₆F₅)₃ | 85–90 | Ambient | High yield, no gas handling |

| BF₃·OEt₂ Catalysis | 10 mol% BF₃·OEt₂ | 70–75 | Ambient | Mild conditions |

| Desymmetrization | n-BuLi/TMSCl | 65 | −78°C to 60°C | Selective monosilylation |

| Electrochemical | Hg cathode, THF | 50 | 25°C | Avoids catalysts |

| Photochemical | UV light | 40–45 | 25°C | Novel mechanism |

Q & A

Q. What are the key synthetic strategies for preparing cyclohexa-2,5-dien-1-yl(trimethyl)silane and its derivatives?

this compound derivatives are synthesized via functionalization of the cyclohexadiene core with trimethylsilyl groups. A common approach involves substitution reactions at the bisallylic C(sp³)–H position, leveraging hyperconjugation between the C–Si bond and the diene system. For example, highlights the use of B(C₆F₅)₃ to catalyze hydride abstraction, enabling the release of hydrosilanes from cyclohexa-2,5-dien-1-yl silanes at room temperature. Characterization relies on NMR (¹H, ¹³C), HRMS, and melting point analysis, as demonstrated in and for structurally similar compounds .

Q. How does the substitution pattern on the cyclohexadiene core influence the stability of intermediates in hydrosilylation reactions?

Unsubstituted cyclohexa-2,5-dien-1-yl silanes release hydrosilanes efficiently under mild conditions due to hyperconjugative stabilization of the Wheland intermediate by the C–Si bond. However, electron-donating substituents (e.g., methyl groups at C1/C5 or C1/C3/C5) are required for dihydrogen surrogates to stabilize high-energy intermediates and suppress side reactions like dihydrogen release or heterodimerization ( ). Computational studies (e.g., Sakata and Fujimoto’s work cited in ) support this stabilization mechanism .

Q. What analytical methods are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects on chemical shifts, such as deshielding in the diene system ().

- HRMS : Validates molecular weight and fragmentation patterns ().

- Thermal analysis : Melting points (e.g., 82.2–84.0°C for compound 1e in ) assess purity and crystallinity .

Advanced Research Questions

Q. How do computational studies explain the reactivity of this compound in transfer reactions?

Density functional theory (DFT) calculations reveal that the bisallylic C(sp³)–H bond’s hydridic character, enhanced by hyperconjugation with the C–Si bond, lowers the activation energy for hydride transfer. This stabilizes the Wheland intermediate (III⁺[HB(C₆F₅)₃]), facilitating hydrosilylation ( ). Comparative studies on germanium analogs ( ) and electron-deficient boron catalysts ( ) further validate this mechanism .

Q. What experimental strategies mitigate competing pathways in B(C₆F₅)₃-catalyzed transfer hydro-tert-butylation?

Introducing an "ipso" substituent adjacent to the tert-butyl group in cyclohexa-2,5-dien-1-yl silanes (e.g., compound 4 in ) prevents proton release from that position, directing selectivity toward hydro-tert-butylation. Brønsted acids like Tf₂NH are preferred over Lewis acids for dihydrogen surrogates to avoid cationic heterodimerization ( ) .

Q. How do catalytic systems compare in efficiency for transfer hydrosilylation?

Fully fluorinated triarylboranes (e.g., B(C₆F₅)₃) outperform partially fluorinated analogs due to stronger Lewis acidity, which enhances hydride abstraction and Si–H bond activation. systematically compares these catalysts in reactions with π- and σ-donating substrates, showing superior yields and turnover frequencies for B(C₆F₅)₃ .

Q. What are the challenges in synthesizing enantiomerically enriched derivatives of this compound?

Steric and electronic tuning of the cyclohexadiene core is critical. For example, highlights decomposition during purification (anti-Markovnikov pathways), requiring inert conditions and rapid chromatographic methods (e.g., Isolera® with basic alumina). Rhodium-catalyzed cross-additions () or Ru(II)-mediated C–H activation ( ) offer enantioselective alternatives .

Data Contradiction Analysis

Q. Why do unsubstituted cyclohexa-1,4-dienes exhibit divergent reactivity in transfer hydrogenation?

notes that unsubstituted dienes favor side reactions (e.g., dihydrogen release) under B(C₆F₅)₃ catalysis but achieve selective hydrogenation with Tf₂NH. This dichotomy arises from differing acidities: Brønsted acids protonate the diene directly, bypassing unstable Wheland intermediates formed via Lewis acid catalysis .

Q. How do steric effects influence the stability of silyl-substituted cyclohexadienes?

Bulky substituents (e.g., adamantyl in compound 1f, ) improve thermal stability (m.p. 152.3–152.9°C) but may hinder reactivity by sterically shielding the bisallylic C–H bond. Computational modeling ( ) and comparative kinetic studies ( ) are essential to balance stability and activity .

Methodological Recommendations

- Synthetic optimization : Use electron-deficient boron catalysts (B(C₆F₅)₃) for hydrosilylation and Tf₂NH for hydrogenation ().

- Characterization : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities ().

- Computational validation : Apply DFT to predict substituent effects on reaction pathways ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.